molecular formula C8H7ClN4 B2816021 2-Chloro-4-(1,2,4-triazol-1-ylmethyl)pyridine CAS No. 1250529-72-6

2-Chloro-4-(1,2,4-triazol-1-ylmethyl)pyridine

Cat. No.: B2816021
CAS No.: 1250529-72-6
M. Wt: 194.62
InChI Key: UHOXEAAXEZKCGY-UHFFFAOYSA-N
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Description

2-Chloro-4-(1,2,4-triazol-1-ylmethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a 1,2,4-triazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1,2,4-triazol-1-ylmethyl)pyridine typically involves the reaction of 2-chloro-4-pyridinemethanol with 1,2,4-triazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the pyridinemethanol is replaced by the triazole moiety.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1,2,4-triazol-1-ylmethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-amino-4-(1,2,4-triazol-1-ylmethyl)pyridine derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(1,2,4-triazol-1-ylmethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and triazole groups allows for versatile chemical modifications and a broad range of applications .

Properties

IUPAC Name

2-chloro-4-(1,2,4-triazol-1-ylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-8-3-7(1-2-11-8)4-13-6-10-5-12-13/h1-3,5-6H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOXEAAXEZKCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN2C=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250529-72-6
Record name 2-chloro-4-[(1H-1,2,4-triazol-1-yl)methyl]pyridine
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